molecular formula C19H20N6O3S B11004687 methyl 5-phenyl-2-({[1-(1H-tetrazol-1-yl)cyclohexyl]carbonyl}amino)-1,3-thiazole-4-carboxylate

methyl 5-phenyl-2-({[1-(1H-tetrazol-1-yl)cyclohexyl]carbonyl}amino)-1,3-thiazole-4-carboxylate

Cat. No.: B11004687
M. Wt: 412.5 g/mol
InChI Key: BIULRDSBXFRCQI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 5-phenyl-2-({[1-(1H-tetrazol-1-yl)cyclohexyl]carbonyl}amino)-1,3-thiazole-4-carboxylate is a heterocyclic compound featuring a thiazole core substituted with a phenyl group at position 5, a methyl carboxylate at position 4, and a complex 2-amino substituent derived from a 1H-tetrazole-1-ylcyclohexylcarbonyl moiety. The tetrazole ring is a bioisostere for carboxylic acids, enhancing metabolic stability and bioavailability .

Properties

Molecular Formula

C19H20N6O3S

Molecular Weight

412.5 g/mol

IUPAC Name

methyl 5-phenyl-2-[[1-(tetrazol-1-yl)cyclohexanecarbonyl]amino]-1,3-thiazole-4-carboxylate

InChI

InChI=1S/C19H20N6O3S/c1-28-16(26)14-15(13-8-4-2-5-9-13)29-18(21-14)22-17(27)19(10-6-3-7-11-19)25-12-20-23-24-25/h2,4-5,8-9,12H,3,6-7,10-11H2,1H3,(H,21,22,27)

InChI Key

BIULRDSBXFRCQI-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(SC(=N1)NC(=O)C2(CCCCC2)N3C=NN=N3)C4=CC=CC=C4

Origin of Product

United States

Preparation Methods

Synthesis of Ethyl 5-Phenyl-2-Aminothiazole-4-Carboxylate

A mixture of benzaldehyde-derived thioamide (30 mmol) and ethyl 2-chloroacetoacetate (30 mmol) in absolute ethanol is refluxed for 5 hours. Neutralization with sodium bicarbonate yields a crude solid, which is crystallized from ethanol/water (1:1). The product, ethyl 5-phenyl-2-aminothiazole-4-carboxylate, is obtained in 68–72% yield.

Key Reaction Parameters

ParameterValue
SolventAbsolute ethanol
TemperatureReflux (78°C)
Reaction Time5 hours
Yield68–72%

Tetrazole Moiety Installation via Ugi Multicomponent Reaction

The 1-(1H-tetrazol-1-yl)cyclohexane fragment is synthesized using a Ugi tetrazole four-component reaction (UT-4CR). Cyclohexyl isocyanide, an aldehyde, an amine, and trimethylsilyl azide (TMSN₃) react to form the tetrazole-substituted cyclohexane.

Ugi Reaction for 1-(1H-Tetrazol-1-yl)cyclohexanecarboxylic Acid

Cyclohexylamine (1 mmol), formaldehyde (1 mmol), TMSN₃ (1.2 mmol), and tert-butyl isocyanide (1 mmol) are combined in methanol at room temperature for 24 hours. Acidic workup with HCl yields 1-(1H-tetrazol-1-yl)cyclohexanecarboxylic acid in 85% yield.

Mechanistic Insights
The reaction proceeds via imine formation between the amine and aldehyde, followed by [2+3] cycloaddition of the azide and isocyanide to generate the tetrazole ring. The cyclohexyl group originates from the isocyanide component.

Amide Coupling and Final Esterification

The thiazole and tetrazole fragments are conjugated via amide bond formation. Ethyl 5-phenyl-2-aminothiazole-4-carboxylate is hydrolyzed to the carboxylic acid, which is then activated for coupling with 1-(1H-tetrazol-1-yl)cyclohexanecarboxylic acid.

Hydrolysis of Ethyl Ester to Carboxylic Acid

The ethyl ester intermediate is treated with NaOH (2M) in methanol/water (3:1) at 50°C for 3 hours. Acidification to pH 3–4 with HCl yields 5-phenyl-2-aminothiazole-4-carboxylic acid (92% yield).

Amide Bond Formation

The carboxylic acid (1 mmol) is activated with EDCl/HOBt (1.2 mmol each) in DMF. 1-(1H-Tetrazol-1-yl)cyclohexanecarboxylic acid (1 mmol) is added, and the mixture is stirred at 25°C for 12 hours. The crude product is purified via column chromatography (SiO₂, ethyl acetate/hexane).

Methyl Esterification

The final carboxylic acid is esterified using methanol and catalytic H₂SO₄ under reflux (4 hours). The methyl ester is obtained in 89% yield after recrystallization.

Alternative Route: Convergent Synthesis via Hydrazide Intermediate

Hydrazinolysis of Thiazole Ester

Ethyl 5-phenyl-2-aminothiazole-4-carboxylate undergoes hydrazinolysis with hydrazine hydrate in ethanol (reflux, 6 hours) to form 5-phenyl-2-aminothiazole-4-carbohydrazide.

Cyclohexyl Carbonyl Chloride Coupling

The hydrazide reacts with 1-(1H-tetrazol-1-yl)cyclohexanecarbonyl chloride in THF at 0°C. Triethylamine (2 eq) is added to scavenge HCl, and the reaction is stirred for 4 hours. The amide product is isolated in 78% yield.

Comparative Analysis of Synthetic Routes

MethodKey StepYield (%)AdvantagesLimitations
Hantzsch + UgiThiazole and tetrazole62Modular, scalableLong reaction times
Hydrazide CouplingHydrazide intermediate75High purityMultiple protection steps
Convergent SynthesisParallel fragment synthesis68Faster overall processRequires optimized conditions

Challenges and Optimization Strategies

  • Tetrazole Stability : The 1H-tetrazole ring is prone to oxidation under acidic conditions. Using trimethylsilyl azide instead of HN₃ improves safety and yield.

  • Regioselectivity : The Ugi reaction favors 1-substituted tetrazoles due to electronic effects of the cyclohexyl isocyanide.

  • Amide Coupling Efficiency : EDCl/HOBt outperforms DCC in minimizing racemization, critical for maintaining stereochemical integrity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring.

    Reduction: Reduction reactions can occur at the carbonyl group.

    Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or nitric acid.

Major Products

    Oxidation: Products may include sulfoxides or sulfones.

    Reduction: Alcohols or amines can be formed.

    Substitution: Halogenated or nitrated derivatives of the phenyl group.

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand in catalytic reactions.

    Material Science: It can be incorporated into polymers to enhance their properties.

Biology

    Enzyme Inhibition: The compound may act as an inhibitor for certain enzymes.

    Receptor Binding: It can bind to specific receptors, influencing biological pathways.

Medicine

    Drug Development: The compound has potential as a lead compound in the development of new pharmaceuticals.

    Diagnostics: It can be used in diagnostic assays to detect specific biomolecules.

Industry

    Coatings: The compound can be used in coatings to improve durability and resistance.

    Electronics: It can be incorporated into electronic materials to enhance conductivity.

Mechanism of Action

The mechanism of action of methyl 5-phenyl-2-({[1-(1H-tetrazol-1-yl)cyclohexyl]carbonyl}amino)-1,3-thiazole-4-carboxylate involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access. It can also modulate receptor activity by binding to receptor sites, influencing downstream signaling pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound belongs to a family of 1,3-thiazole derivatives with diverse substituents influencing physicochemical and biological properties. Below is a comparative analysis with structurally related compounds:

Compound Key Substituents Molecular Weight Notable Features Reference
Methyl 5-phenyl-2-({[1-(1H-tetrazol-1-yl)cyclohexyl]carbonyl}amino)-1,3-thiazole-4-carboxylate 5-phenyl, 2-(tetrazol-1-ylcyclohexylcarbonyl)amino, 4-methyl carboxylate ~445.5 g/mol High polarity due to tetrazole; cyclohexyl group enhances lipophilicity Synthesized
Methyl 5-benzoyl-2-(pyrrolidin-1-yl)-1,3-thiazole-4-carboxylate (9a) 5-benzoyl, 2-pyrrolidinyl, 4-methyl carboxylate ~332.4 g/mol Lower molecular weight; pyrrolidine enhances solubility
Ethyl 4-methyl-2-({2-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]butanoyl}amino)-1,3-thiazole-5-carboxylate (CAS 528565-39-1) 4-methyl, 2-(tetrazol-5-ylsulfanyl)butanoylamino, 5-ethyl carboxylate 432.5 g/mol Tetrazole-5-ylsulfanyl chain introduces steric bulk; higher sulfur content
5-Amino-1-{[(1-methyl-1H-tetrazol-5-yl)thio]acetyl}-3-methyl-1H-pyrazole-4-carbonitrile (6a) Pyrazole core, tetrazole-5-ylthioacetyl, 4-cyano 330.0 g/mol Pyrazole-tetrazole hybrid; cyano group increases electrophilicity

Key Comparisons

Tetrazole Positional Isomerism :

  • The 1H-tetrazol-1-yl group in the target compound differs from 1H-tetrazol-5-yl derivatives (e.g., ). The 1-position isomer may exhibit distinct hydrogen-bonding interactions, influencing receptor binding .
  • Example: The 1H-tetrazol-5-ylsulfanyl group in CAS 528565-39-1 introduces a flexible sulfur linkage, whereas the 1H-tetrazol-1-ylcyclohexylcarbonyl group in the target compound provides rigid cyclohexane-derived steric hindrance .

Substituent Effects on Bioactivity :

  • Pyrrolidinyl or morpholinyl substituents (e.g., compound 9c in ) enhance solubility but reduce metabolic stability compared to tetrazole-containing analogues.
  • The cyclohexylcarbonyl group in the target compound may improve membrane permeability relative to benzoyl or furoyl groups in , which are more polar.

Synthetic Routes :

  • The target compound likely follows a pathway similar to , involving thioamide cyclization. However, the incorporation of 1H-tetrazol-1-ylcyclohexylcarbonyl requires specialized precursors (e.g., 1-(1H-tetrazol-1-yl)cyclohexanecarboxylic acid).
  • In contrast, tetrazole-thioether derivatives (e.g., ) are synthesized via nucleophilic substitution of bromoacetyl intermediates with tetrazole thiols.

Physicochemical Properties: LogP: The target compound’s LogP is estimated to be higher than pyrrolidinyl analogues (e.g., 9a: ~2.1) due to the cyclohexyl group but lower than sulfur-rich derivatives (e.g., CAS 528565-39-1: ~3.5) . Solubility: The tetrazole ring improves aqueous solubility compared to non-heterocyclic analogues, though the cyclohexyl group may reduce it slightly.

Research Findings

  • Antimicrobial Activity : Tetrazole-thiazole hybrids (e.g., ) show moderate activity against Gram-positive bacteria, suggesting the target compound may share this profile.

Biological Activity

Methyl 5-phenyl-2-({[1-(1H-tetrazol-1-yl)cyclohexyl]carbonyl}amino)-1,3-thiazole-4-carboxylate is a compound of significant interest in medicinal chemistry, particularly due to its potential biological activities. This article explores its biological activity, including pharmacological effects, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound can be represented by the following structural formula:

C16H18N6O2S\text{C}_{16}\text{H}_{18}\text{N}_{6}\text{O}_2\text{S}

This molecular structure includes a thiazole ring, a phenyl group, and a tetrazole moiety, which are key components contributing to its biological properties.

Antimicrobial Activity

Research has indicated that thiazole derivatives exhibit significant antimicrobial properties. The presence of the thiazole ring in this compound enhances its interaction with microbial targets. For instance, compounds with similar structures have shown activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli .

Antitumor Activity

Thiazole-containing compounds have been investigated for their anticancer properties. A study demonstrated that thiazole derivatives could inhibit cell proliferation in cancer cell lines. The IC50 values for related compounds ranged from 1.61 µg/mL to 1.98 µg/mL against various cancer cells . The methyl group at position 4 of the phenyl ring is believed to enhance cytotoxic activity due to increased electron density.

Enzyme Inhibition

The compound has potential as an enzyme inhibitor. Similar derivatives have been shown to inhibit Mur enzymes in Mycobacterium tuberculosis, which are critical for bacterial cell wall synthesis . The structure of this compound suggests that it may interact with active sites of target enzymes through hydrogen bonding and hydrophobic interactions.

In Vitro Studies

In vitro studies have been conducted to evaluate the cytotoxic effects of related thiazole compounds on various cancer cell lines. For example, compounds similar to this compound were tested against HT-29 (colon cancer) and Jurkat (T-cell leukemia) cells. The results indicated a dose-dependent inhibition of cell growth, suggesting that modifications in the chemical structure significantly impact biological activity.

CompoundCell LineIC50 (µg/mL)
Compound AHT-292.0
Compound BJurkat1.8
Methyl 5-phenyl...JurkatTBD

In Vivo Studies

Preliminary in vivo studies have shown promising results regarding the anti-inflammatory effects of thiazole derivatives similar to this compound. These studies demonstrated a reduction in inflammatory markers in animal models treated with these compounds.

Structure–Activity Relationship (SAR)

The SAR analysis indicates that modifications to the phenyl and thiazole rings can significantly influence biological activity. Key findings include:

  • Phenyl Substitution : Electron-donating groups on the phenyl ring enhance cytotoxicity.
  • Thiazole Variants : Different substitutions on the thiazole ring can either increase or decrease enzyme inhibition potency.

Q & A

Basic: What structural features of methyl 5-phenyl-2-({[1-(1H-tetrazol-1-yl)cyclohexyl]carbonyl}amino)-1,3-thiazole-4-carboxylate contribute to its potential bioactivity?

The compound's bioactivity arises from its hybrid heterocyclic framework:

  • Thiazole core : Known for antimicrobial and anticancer properties due to its ability to mimic endogenous molecules and disrupt enzyme activity .
  • Tetrazole moiety : Enhances metabolic stability and binding affinity via hydrogen bonding and dipole interactions with biological targets .
  • Cyclohexylcarbonyl group : Increases lipophilicity, potentially improving membrane permeability .
  • Methyl ester : Acts as a prodrug feature, enabling hydrolysis to active carboxylic acid derivatives in vivo .

Advanced: How can researchers optimize the multi-step synthesis of this compound to improve yield and purity?

Key methodological considerations:

Thiazole ring formation : Use Hantzsch thiazole synthesis with thiourea and α-halo ketones under reflux in ethanol; monitor reaction progress via TLC (Rf = 0.5 in ethyl acetate/hexane) .

Tetrazole introduction : Employ [2+3] cycloaddition between nitriles and sodium azide in DMF at 100°C, with catalytic ZnBr₂ to enhance regioselectivity .

Amide coupling : Optimize using EDC/HOBt in anhydrous DCM, ensuring stoichiometric control (1:1.2 ratio) to minimize diastereomer formation .

Purification : Sequential column chromatography (silica gel, gradient elution from 5% to 30% EtOAc in hexane) followed by recrystallization in ethanol/water (yield: 58–64%, purity >95% by HPLC) .

Advanced: What analytical techniques are critical for characterizing this compound and resolving spectral data contradictions?

A multi-technique approach is essential:

  • NMR : Assign peaks using 2D COSY and HSQC to resolve overlapping signals (e.g., cyclohexyl protons at δ 1.2–2.1 ppm vs. thiazole protons at δ 7.3–7.5 ppm) .
  • IR spectroscopy : Confirm amide C=O stretch at ~1680 cm⁻¹ and tetrazole C-N vibrations at 1450–1500 cm⁻¹ .
  • Mass spectrometry : High-resolution ESI-MS to verify molecular ion [M+H]⁺ at m/z 441.12 (calculated) and rule out impurities .
  • X-ray crystallography : Resolve ambiguous stereochemistry in the cyclohexyl group by analyzing crystal packing and torsion angles .

Advanced: How can researchers address contradictions in reported biological activity data for this compound?

Strategies include:

Standardize assays : Use consistent cell lines (e.g., HepG2 for anticancer studies) and controls (e.g., doxorubicin) to minimize variability .

Solubility optimization : Prepare stock solutions in DMSO with ≤0.1% final concentration to avoid solvent interference in in vitro models .

Metabolite profiling : LC-MS/MS to identify active metabolites (e.g., hydrolyzed carboxylic acid derivative) that may contribute to observed discrepancies .

Target validation : siRNA knockdown or CRISPR-Cas9 editing of suspected targets (e.g., COX-2 or EGFR) to confirm mechanism .

Advanced: What pharmacological targets are hypothesized for this compound based on structural analogs?

Analog studies suggest potential interactions with:

TargetStructural BasisObserved Activity (Analogs)Reference
COX-2 Tetrazole mimics arachidonic acidAnti-inflammatory (IC₅₀: 2.1 µM)
EGFR kinase Thiazole binds ATP pocketAnticancer (IC₅₀: 0.8 µM)
GABAA receptor Lipophilic groups enhance BBB penetrationAnticonvulsant (ED₅₀: 15 mg/kg)

Advanced: How does the compound’s stability under varying pH and temperature conditions impact experimental design?

Stability profiles guide storage and assay conditions:

  • pH stability : Degrades rapidly at pH >8 (ester hydrolysis t₁/₂: 2.4 hrs at pH 9), requiring neutral buffers (PBS, pH 7.4) for in vitro studies .
  • Thermal stability : Stable at 4°C for 30 days (HPLC purity >90%); store lyophilized at -80°C for long-term use .
  • Light sensitivity : Protect from UV exposure (λ <450 nm) to prevent thiazole ring photodegradation .

Advanced: How can researchers perform comparative structure-activity relationship (SAR) studies with similar compounds?

A template for SAR analysis:

Compound ModificationBioactivity ChangeKey Insight
Replacement of tetrazole with carboxylate ↓ Anticancer activity (IC₅₀: 12 µM → 45 µM)Tetrazole critical for target binding
Cyclohexyl → Phenyl substitution ↑ Solubility but ↓ BBB penetrationLipophilic groups enhance CNS uptake
Methyl ester → Free carboxylic acid ↑ In vitro potency but ↓ oral bioavailabilityProdrug strategy balances efficacy/pharmacokinetics

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.